molecular formula C10H14O5 B12663010 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester CAS No. 72252-46-1

3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester

Cat. No.: B12663010
CAS No.: 72252-46-1
M. Wt: 214.21 g/mol
InChI Key: JSSPTTVDXUEFBG-ZETCQYMHSA-N
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Description

3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester is a chemical compound with the molecular formula C10H14O5. It is known for its unique structure, which includes a furan ring and an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester typically involves the esterification of 3-Furanbutanoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The furan ring may also play a role in its biological activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    3-Furanbutanoic acid: Lacks the ester group but shares the furan ring structure.

    Tetrahydrofuran: A simpler compound with a similar ring structure but without the additional functional groups.

    Ethyl acetate: Contains an ester group but lacks the furan ring.

Uniqueness

3-Furanbutanoic acid, tetrahydro-gamma,5-dioxo-, ethyl ester is unique due to the combination of its furan ring and ester functional group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

CAS No.

72252-46-1

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 4-oxo-4-[(3S)-5-oxooxolan-3-yl]butanoate

InChI

InChI=1S/C10H14O5/c1-2-14-9(12)4-3-8(11)7-5-10(13)15-6-7/h7H,2-6H2,1H3/t7-/m0/s1

InChI Key

JSSPTTVDXUEFBG-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)CCC(=O)[C@H]1CC(=O)OC1

Canonical SMILES

CCOC(=O)CCC(=O)C1CC(=O)OC1

Origin of Product

United States

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